(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a bifunctional, stereopure organoboron building block designed for the modular synthesis of trisubstituted alkenes. Featuring an unprotected boronic acid moiety and an ethyl ester on a defined (Z)-alkene backbone, it serves as a highly reactive precursor for stereoretentive Suzuki-Miyaura cross-coupling reactions [1]. Unlike bulky boronate esters, the free boronic acid offers superior atom economy and enhanced reactivity under mild, aqueous-basic conditions. This compound is primarily procured for the targeted construction of (Z)-beta-substituted crotonate motifs in active pharmaceutical ingredients (APIs) and complex natural products, where precise geometric control is mandatory for biological activity and downstream processability [2].
Procuring generic E/Z mixtures or relying on traditional olefination methods (such as Horner-Wadsworth-Emmons reactions) to synthesize beta-substituted crotonates typically results in poor stereoselectivity, heavily favoring the thermodynamic (E)-isomer [1]. Correcting this downstream requires yield-destroying chromatographic separations or fractional crystallizations. Furthermore, substituting this free boronic acid with its corresponding pinacol (BPin) ester analog introduces significant steric bulk and lipophilicity, which retards transmetalation kinetics [2]. The sluggish reactivity of the BPin ester often necessitates elevated temperatures and stronger bases, which can trigger premature hydrolysis (saponification) of the ethyl ester moiety. Consequently, the pure (Z)-boronic acid is non-interchangeable for processes requiring mild conditions, ester preservation, and absolute stereoretention.
For industrial scale-up, the mass contribution of the boron-activating group significantly impacts the overall Process Mass Intensity (PMI). (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid has a molecular weight of approximately 158 g/mol, whereas its direct procurement substitute, the pinacol ester analog, weighs approximately 240 g/mol [1]. Utilizing the free boronic acid eliminates the 82 g/mol mass penalty of the pinacol group, resulting in a ~34% reduction in precursor mass required per mole of active coupling site [2]. This directly translates to lower raw material costs and eliminates the generation of pinacol organic waste during the workup phase.
| Evidence Dimension | Precursor mass per mole of active coupling site |
| Target Compound Data | ~158 g/mol (Free boronic acid) |
| Comparator Or Baseline | ~240 g/mol (Pinacol ester analog) |
| Quantified Difference | ~34% reduction in precursor mass and elimination of pinacol waste |
| Conditions | Stoichiometric calculation for industrial scale-up |
Reduces raw material transport costs and organic waste generation, making it the superior choice for large-scale pharmaceutical intermediate manufacturing.
The primary synthetic value of this compound lies in its ability to bypass the poor stereoselectivity of classical olefination. In standard Pd-catalyzed Suzuki-Miyaura couplings, the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid undergoes stereoretentive transmetalation, yielding the corresponding (Z)-beta-aryl or beta-alkyl crotonates with >98% geometric retention [1]. In contrast, attempting to build the same trisubstituted alkene framework via Horner-Wadsworth-Emmons (HWE) olefination typically yields 80:20 to 95:5 E:Z mixtures, strongly favoring the unwanted (E)-isomer [2]. By starting with the stereopure (Z)-boronic acid, chemists avoid the thermodynamic penalty of olefination entirely.
| Evidence Dimension | E/Z ratio of the final beta-substituted crotonate product |
| Target Compound Data | >98% retention of (Z)-geometry via cross-coupling |
| Comparator Or Baseline | 80:20 to 95:5 E:Z mixture (favoring E) via standard HWE olefination |
| Quantified Difference | Inversion of major product geometry from (E) to >98% pure (Z) |
| Conditions | Standard Pd-catalyzed coupling vs. classical olefination |
Eliminates the need for expensive, yield-destroying preparative HPLC to remove the unwanted (E)-isomer from the final product.
Maintaining the integrity of the ethyl ester during cross-coupling is critical for downstream transformations. The unhindered free boronic acid undergoes rapid transmetalation, allowing Suzuki couplings to proceed efficiently at ambient temperatures (20–50 °C) using mild bases such as K2CO3 or Na2CO3 [1]. Conversely, the bulky pinacol ester analog often requires elevated temperatures (80–100 °C) and stronger bases (e.g., NaOH, KOtBu) to achieve complete in situ activation and coupling [2]. These harsher conditions frequently lead to competitive saponification (hydrolysis) of the ethyl ester, drastically reducing the yield of the desired intact product.
| Evidence Dimension | Required coupling temperature and base strength |
| Target Compound Data | 20–50 °C with mild bases (e.g., K2CO3) |
| Comparator Or Baseline | 80–100 °C with stronger bases (e.g., KOtBu) for the BPin ester |
| Quantified Difference | 30–50 °C reduction in operating temperature |
| Conditions | Aqueous-organic Suzuki-Miyaura coupling conditions |
Ensures the ester functional group survives the coupling step without premature hydrolysis, maximizing the yield of the desired intermediate.
Directly downstream of its >98% stereoretention capabilities, this compound is the optimal precursor for synthesizing active pharmaceutical ingredients (APIs) that require a strict (Z)-beta-substituted crotonate geometry. It allows medicinal chemists to reliably access the (Z)-isomer for structure-activity relationship (SAR) studies without the confounding effects of (E)-isomeric impurities [1].
Because it couples efficiently at 20–50 °C with mild bases, this boronic acid is highly suited for late-stage functionalization. It can be used to append an intact ethyl crotonate moiety onto complex, heavily functionalized aryl or heteroaryl halides without triggering the degradation or saponification of other sensitive functional groups present on the core scaffold [2].
Leveraging the superior aqueous solubility of the free boronic acid compared to its lipophilic pinacol ester counterpart, this compound is ideal for industrial scale-up using green solvent systems (e.g., ethanol/water mixtures). This minimizes the reliance on hazardous, strictly anhydrous organic solvents and eliminates pinacol waste, aligning with sustainable manufacturing practices .